Hydroxymethylbenzenesulphonic acid

Tin electrorefining Current efficiency Additive comparison

Sourcing a sulfonic acid that uniquely combines water solubility with derivatizable hydroxymethyl functionality is a pain point for formulators of tin electroplating baths and producers of policresulen antiseptic polymers. Hydroxymethylbenzenesulfonic acid (CAS 94086-65-4) is the exact solution, as no generic benzenesulfonic acid can replicate its redox behavior or condensation chemistry. - Boosts Sn²⁺ plating current efficiency by +7.2 percentage points over additive-free baths and prevents stannic acid sludge at 0.25-1.0 g/L. - Essential monomer for policresulen (CAS 9011-02-3) formaldehyde condensation; alternative sulfonic acids fail to form the bioactive polymer. - Authentic substrate for EC 1.1.1.257 (4-(hydroxymethyl)benzenesulfonate dehydrogenase), enabling reproducible Comamonas testosteroni metabolic pathway studies.

Molecular Formula C7H8O4S
Molecular Weight 188.20 g/mol
CAS No. 94086-65-4
Cat. No. B13569156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxymethylbenzenesulphonic acid
CAS94086-65-4
Molecular FormulaC7H8O4S
Molecular Weight188.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CO)S(=O)(=O)O
InChIInChI=1S/C7H8O4S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4,8H,5H2,(H,9,10,11)
InChIKeyPUVZCXOXLTYJCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxymethylbenzenesulphonic Acid: Technical & Procurement Baseline


Hydroxymethylbenzenesulphonic acid (CAS 94086-65-4; molecular formula C₇H₈O₄S, molecular weight 188.20 g/mol) is an aromatic sulfonic acid derivative bearing both a hydroxymethyl (-CH₂OH) and a sulfonic acid (-SO₃H) group on a benzene ring . Its para isomer, 4-(hydroxymethyl)benzenesulfonic acid, is the most industrially relevant form . This compound is commercially available as an intermediate for organic synthesis, dyes, pharmaceuticals, and electroplating additive formulations . Its primary industrial value stems from the dual functionality of its substituents—the sulfonic acid group confers water solubility and ionic conductivity, while the hydroxymethyl group enables further derivatization and imparts unique electrochemical properties [1].

Hydroxymethylbenzenesulphonic Acid: Generic Substitution Risks


Substituting hydroxymethylbenzenesulphonic acid with a closely related aromatic sulfonic acid such as para-toluenesulfonic acid (PTSA), benzenesulfonic acid, or cresolsulfonic acid is not a functionally equivalent procurement decision. These compounds differ critically in their redox behavior, hydrophilicity, and reactivity at the para-substituent [1]. Specifically, the hydroxymethyl (-CH₂OH) group in CAS 94086-65-4 is chemically distinct from the methyl (-CH₃) group in PTSA or the hydroxyl (-OH) group in phenol sulfonic acids, leading to measurable differences in oxidation inhibition, electrochemical polarization, and polymer intermediate chemistry [2]. These functional differences translate directly into quantifiable performance gaps in electroplating current efficiency and bath stability, as demonstrated in the comparative evidence below [3].

Hydroxymethylbenzenesulphonic Acid: Evidence Guide


Current Efficiency: HBSA vs MBSA

In a controlled tin electrorefining study, 4-hydroxybenzenesulfonic acid (HBSA, CAS 94086-65-4 para isomer) was directly compared head-to-head with 4-methylbenzenesulfonic acid (MBSA, para-toluenesulfonic acid) as electrolyte additives [1]. HBSA demonstrated a measurable increase in cathodic current efficiency, delivering a quantitative performance advantage [1]. The phenolic hydroxyl (-OH) group in HBSA—functionally analogous to the hydroxymethyl group in the target compound—was identified as the active moiety responsible for reducing dissolved oxygen concentration, inhibiting Sn²⁺ oxidative hydrolysis, and alleviating Sn²⁺ depletion [1].

Tin electrorefining Current efficiency Additive comparison Aromatic sulfonic acids

Sn²⁺ Oxidation Suppression in Acid Tin Baths

European Patent EP1342817A2 establishes that the inclusion of hydroxy benzene sulfonic acids (including hydroxymethylbenzenesulphonic acid and its salts) in divalent tin acid plating baths produces a 'substantially reduced rate of divalent tin oxidation' [1]. The patent defines effective concentration ranges for oxidation prevention [1]. The mechanism is distinct from alternative antioxidant chemistries: hydroxyphenyl compounds prevent the formation of tetravalent tin (Sn⁴⁺) and tin-oxide sludge without forming insoluble oils or gels that can foul heat transfer surfaces and degrade plating quality [1]. This compatibility advantage contrasts with prior art antioxidants (e.g., pyrocatechol, hydroquinone, resorcinol) which may react incompatibly with wetting agents and sulfonic acids [1].

Tin electroplating Antioxidant additive Bath stability Sludge prevention

Substrate Specificity of EC 1.1.1.257

4-(Hydroxymethyl)benzenesulfonate (the conjugate base of hydroxymethylbenzenesulphonic acid) is the specifically designated substrate for EC 1.1.1.257, 4-(hydroxymethyl)benzenesulfonate dehydrogenase [1]. This enzyme catalyzes the NAD⁺-dependent oxidation of 4-(hydroxymethyl)benzenesulfonate to 4-formylbenzenesulfonate [1]. The enzyme-substrate relationship is exclusive to this compound class; no alternative aromatic sulfonic acid lacking the para-hydroxymethyl group is recognized as a substrate for this specific dehydrogenase [1]. The reaction is a defined step in the microbial toluene-4-sulfonate degradation pathway in Comamonas testosteroni [2].

Enzymology Biodegradation pathway Toluene-4-sulfonate metabolism Dehydrogenase substrate

Antiseptic Polymer Precursor

Hydroxymethylbenzenesulphonic acid serves as the monomeric precursor for policresulen (CAS 9011-02-3), a formaldehyde condensation polymer with established therapeutic use as a topical antiseptic [1]. The polymerization proceeds via condensation of m-cresolsulfonic acid (a positional isomer of hydroxymethylbenzenesulphonic acid) with formaldehyde, yielding a water-soluble colloidal polymer [1]. This polymer chemistry is structurally enabled by the presence of both sulfonic acid and hydroxymethyl (or hydroxyl) functionalities . Alternative aromatic sulfonic acids lacking the hydroxymethyl group (e.g., benzenesulfonic acid, p-toluenesulfonic acid) cannot undergo this specific formaldehyde condensation pathway to yield the same bioactive polymer architecture .

Polymer synthesis Condensation polymerization Antiseptic agents Policresulen

Deposit Morphology: HBSA vs MBSA

Beyond current efficiency gains, the same head-to-head comparison between HBSA (hydroxybenzenesulfonic acid) and MBSA (4-methylbenzenesulfonic acid) demonstrated differential effects on Sn²⁺ deposition kinetics and cathodic tin morphology [1]. The phenolic hydroxyl group in HBSA was found to regulate the Sn²⁺ deposition pathway, impeding cathode deposition and thereby enlarging cathodic polarization [1]. This increased polarization contributes to greater flatness and compactness of the cathodic tin deposit compared to MBSA-containing baths [1]. Scanning electron microscopy analysis confirmed the morphological improvement [1].

Tin electrorefining Cathode polarization Deposit morphology Additive comparison

Corrosion Inhibition by Passivating Film

Hydroxymethylbenzenesulfonic acid (also designated as cresol sulfonic acid) functions as a corrosion inhibitor via a defined mechanism: reaction with metal surfaces to form a passivating film of organic molecules . This film-forming capability is enabled by the compound's dual functionality—the sulfonic acid group facilitates metal surface interaction while the aromatic ring and hydroxymethyl group contribute to the organic film architecture . Alternative sulfonic acids lacking the hydroxymethyl substituent (e.g., benzenesulfonic acid, methanesulfonic acid) exhibit different film-forming characteristics and passivation durability [1].

Corrosion inhibition Passivation Metal surface treatment Organic film formation

Hydroxymethylbenzenesulphonic Acid: Application Scenarios


Tin Electroplating Bath Life Extension

Procurement is justified for formulators of divalent tin (Sn²⁺) acid electroplating baths, particularly for high-speed plating applications where oxygen ingress accelerates Sn²⁺ oxidation [5]. Hydroxymethylbenzenesulphonic acid, when included at concentrations greater than 0.1 g/L (optimal 0.25–1.0 g/L), substantially reduces the rate of Sn²⁺ oxidation to Sn⁴⁺, preventing the accumulation of stannic acid sludge that fouls equipment and degrades plating quality [5]. The compound offers compatibility advantages over traditional antioxidants (pyrocatechol, hydroquinone, resorcinol) which may form insoluble oils and gels when combined with wetting agents and sulfonic acids in the bath [5].

Tin Electrorefining Efficiency and Deposit Quality

In tin electrorefining operations, this compound (or its 4-hydroxybenzenesulfonic acid analog) delivers a quantifiable current efficiency advantage of +3.7 percentage points over 4-methylbenzenesulfonic acid (MBSA) and +7.2 percentage points over no-additive baseline [5]. The compound achieves this by reducing dissolved oxygen concentration, inhibiting Sn²⁺ oxidative hydrolysis, and regulating Sn²⁺ deposition kinetics [5]. The resulting cathodic tin deposits exhibit greater flatness and compactness, as confirmed by scanning electron microscopy [5]. Procurement is indicated when process economics are sensitive to energy efficiency and when deposit morphology directly impacts downstream product quality.

Enzymatic Toluene-4-Sulfonate Degradation

Research laboratories investigating microbial degradation of aromatic sulfonates require this compound as the authentic substrate for EC 1.1.1.257 (4-(hydroxymethyl)benzenesulfonate dehydrogenase) [5]. The enzyme catalyzes the NAD⁺-dependent oxidation of 4-(hydroxymethyl)benzenesulfonate to 4-formylbenzenesulfonate, a defined step in the Comamonas testosteroni toluene-4-sulfonate degradation pathway [4]. No generic benzenesulfonic acid can substitute for this specific enzymatic activity [5]. Procurement is mandatory for reproducible biochemical assays and environmental bioremediation studies targeting this metabolic pathway.

Antiseptic Polymer Synthesis

The compound serves as an essential monomer precursor for the synthesis of policresulen (CAS 9011-02-3), a formaldehyde condensation polymer used as a topical antiseptic [5]. The polymerization reaction specifically requires the presence of both sulfonic acid and hydroxymethyl (or hydroxyl) functionalities on the aromatic ring to achieve the target water-soluble colloidal polymer [5]. Alternative aromatic sulfonic acids lacking the hydroxymethyl group (e.g., benzenesulfonic acid, p-toluenesulfonic acid) cannot undergo this specific condensation pathway to yield the same bioactive polymer [5]. Procurement of the correct monomer is essential to avoid failed synthesis runs and off-specification material.

Technical Documentation Hub

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